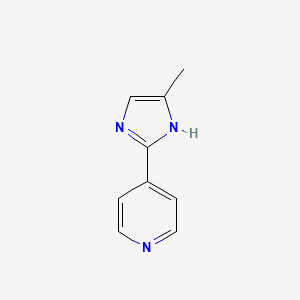

4-(5-methyl-1H-imidazol-2-yl)Pyridine

Description

Properties

IUPAC Name |

4-(5-methyl-1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTPFADHUXRAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion peak (M+) provides the molecular weight of the compound. For 4-(5-methyl-1H-imidazol-2-yl)Pyridine (C₉H₉N₃), the expected exact mass is approximately 159.08 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. For instance, HRMS analysis of related imidazole (B134444) derivatives has been successfully used to confirm their calculated molecular formulas researchgate.net.

The fragmentation of this compound under electron ionization (EI) is anticipated to follow pathways characteristic of both pyridine (B92270) and imidazole rings. The fragmentation of imidazole rings typically proceeds via the loss of small molecules, while the ring itself tends to remain intact nih.gov. For related 2-pyridyl-imidazole compounds, the molecular ion is often the most abundant peak in the mass spectrum nih.gov.

Common fragmentation pathways for related imidazo[1,2-a]pyridines involve the homolytic cleavage of bonds, leading to the formation of characteristic radical cations nih.gov. For this compound, potential fragmentation could involve:

Cleavage of the C-C bond between the two rings: This would lead to the formation of pyridyl and methyl-imidazolyl cations.

Loss of a methyl radical (•CH₃): Resulting in an ion with a mass-to-charge ratio (m/z) of M-15.

Loss of HCN from the imidazole ring: A common fragmentation pathway for imidazole derivatives.

Fission of the pyridine ring: Leading to smaller charged fragments.

A proposed fragmentation pattern is detailed in the table below, based on the analysis of similar structures.

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [C₉H₉N₃]⁺ | Molecular Ion | 159 |

| [C₈H₆N₃]⁺ | Loss of •CH₃ | 144 |

| [C₈H₈N₂]⁺ | Loss of HCN | 132 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

| [C₄H₅N₂]⁺ | Methyl-imidazolyl cation | 81 |

Isotopic Pattern Analysis for Elemental Composition

High-resolution mass spectrometry not only provides an accurate mass of the molecular ion but also allows for the analysis of its isotopic pattern. The presence of carbon and nitrogen atoms in this compound will produce characteristic isotopic peaks (M+1, M+2, etc.) due to the natural abundance of ¹³C and ¹⁵N isotopes. The relative intensities of these isotopic peaks can be calculated and compared with the experimental data to further confirm the elemental composition of the molecule. This method is a standard procedure in the characterization of newly synthesized organic compounds researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores.

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the conjugated system formed by the pyridine and imidazole rings. The pyridine ring itself displays characteristic absorptions, which are influenced by substituents . Similarly, the imidazole ring also contributes to the electronic spectrum researchgate.net.

For related 2-(2'-pyridyl)imidazole compounds, absorption bands are typically observed in the UV region researchgate.net. A similar compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, shows absorption peaks around 340 nm and 406 nm, which are attributed to π → π* transitions semanticscholar.orgresearchgate.net. Based on these analogous structures, this compound is predicted to have strong absorption bands in the range of 250-350 nm.

The principal electronic transitions expected are:

π → π transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings.

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are often observed as shoulders on the more intense π → π* bands nih.gov.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 250 - 300 | High |

| n → π | 300 - 350 | Low to Medium |

Solvent Effects on Absorption Spectra

The polarity of the solvent can influence the position of absorption maxima in UV-Vis spectra, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules with polar functional groups and heteroatoms, such as this compound.

π → π transitions:* Increasing solvent polarity generally leads to a bathochromic (red) shift for these transitions. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π transitions:* In contrast, increasing solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions. The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Studies on related pyridine derivatives have shown that the electronic absorption spectra are significantly affected by the solvent environment nih.gov. Therefore, it is expected that the UV-Vis spectrum of this compound will exhibit noticeable shifts in its absorption bands when measured in solvents of varying polarity, such as hexane, ethanol, and dimethyl sulfoxide.

Single Crystal X-ray Diffraction (SCXRD) Analysis

While a specific crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest search, analysis of closely related structures provides valuable insights into the expected molecular geometry and crystal packing. For example, the crystal structure of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine reveals important structural features that are likely to be shared nih.govresearchgate.net.

Based on analogous structures, the following characteristics can be anticipated for the crystal structure of this compound:

Molecular Geometry: The pyridine and imidazole rings are expected to be nearly planar. A slight dihedral angle between the two rings is likely, as observed in similar structures where the rings are twisted away from each other nih.govresearchgate.net. Bond lengths and angles within the pyridine and imidazole rings are expected to be within the normal ranges for such heterocyclic systems.

Intermolecular Interactions: Hydrogen bonding is expected to play a significant role in the crystal packing. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms of both the pyridine and imidazole rings can act as acceptors. This can lead to the formation of one-dimensional chains or more complex three-dimensional networks nih.govresearchgate.net.

The table below presents expected crystallographic parameters based on the analysis of the related compound 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine nih.gov.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 16 |

| b (Å) | 5 - 8 |

| c (Å) | 17 - 20 |

| β (°) | ~95 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

| Key Intermolecular Forces | N-H···N hydrogen bonding, C-H···π interactions, π–π stacking |

Based on a comprehensive search of available scientific literature, detailed experimental data from advanced spectroscopic and diffraction-based studies specifically for the compound “this compound” is not publicly available. Key structural elucidation techniques such as single-crystal X-ray diffraction, which are essential for determining precise molecular geometry, conformation, intermolecular interactions, and crystal packing, have not been reported for this specific molecule.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the following sections:

Crystal Packing and Supramolecular Assembly

While studies exist for structurally related but distinct compounds—such as different isomers or imidazole derivatives with other substituents—the user's strict instruction to focus solely on “this compound” prevents the inclusion of information from these sources. Fulfilling the request would require access to specific crystallographic and spectroscopic data for the title compound, which could not be located.

After a comprehensive search for scientific literature, it has been determined that there are no available publications containing specific computational and theoretical investigation data for the chemical compound “this compound”.

The performed searches for Density Functional Theory (DFT) calculations, including geometry optimization, energetic profiles, vibrational frequency calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, for this specific molecule did not yield any relevant results. Similarly, searches for studies employing ab initio or semi-empirical methods for “this compound” were unsuccessful.

While computational studies on related imidazole and pyridine derivatives exist, the strict requirement to focus solely on “this compound” prevents the inclusion of data from these other compounds. Therefore, due to the absence of specific research findings for the requested molecule, it is not possible to generate the article with the required scientifically accurate and detailed content for each specified section and subsection.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of medicinal chemistry and materials science, MD simulations provide valuable insights into the behavior of molecules, such as ligands interacting with protein targets. These simulations can elucidate the stability of ligand-protein complexes, conformational changes, and the thermodynamics of binding.

While specific molecular dynamics simulation studies focusing exclusively on 4-(5-methyl-1H-imidazol-2-yl)pyridine in complex with a protein are not extensively detailed in the public literature, the principles of such investigations are well-established for similar molecular scaffolds. For instance, MD simulations have been effectively employed to understand the binding stability and interaction patterns of various pyridine (B92270) and imidazole-containing derivatives with biological targets. These studies typically involve placing the ligand in the active site of a protein and simulating their dynamic behavior in a solvated environment over a period of nanoseconds. The results from such simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), offer a detailed view of the stability and flexibility of the ligand-protein system. This computational approach is crucial for rational drug design, helping to predict binding affinities and guide the synthesis of more potent and selective inhibitors.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with π-conjugated systems, donor-acceptor groups, and high polarizability are promising candidates for NLO materials. The compound this compound, featuring an electron-donating methyl-imidazole group connected to an electron-accepting pyridine ring, possesses structural characteristics that suggest potential NLO activity.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting the NLO properties of novel molecules. These calculations can determine molecular geometry, electronic structure, dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial indicators of NLO response.

Studies on related pyridine and imidazole (B134444) derivatives have demonstrated that these heterocyclic systems can exhibit significant NLO properties. For instance, the introduction of methyl groups has been found to enhance NLO activity in some pyridine benzimidazole (B57391) derivatives. researchgate.net Theoretical investigations on various imidazole derivatives have shown that the arrangement of donor and acceptor groups across the π-conjugated bridge is critical for achieving a large hyperpolarizability. malayajournal.org

The NLO properties are often evaluated by calculating the first-order hyperpolarizability (β₀). A higher β₀ value indicates a stronger second-order NLO response. For comparison, urea (B33335) is a standard reference material for NLO measurements. Computational studies on imidazole derivatives have reported β₀ values significantly greater than that of urea, indicating their potential as effective NLO materials. malayajournal.org

The predicted NLO properties for molecules structurally related to this compound are often presented in tabular form, comparing their calculated dipole moments, polarizabilities, and hyperpolarizabilities.

Table 1: Predicted NLO Properties of Representative Imidazole/Pyridine Derivatives

| Compound/Derivative Class | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β₀) [esu] |

| Pyridine Benzimidazole Derivatives researchgate.net | Varies with substitution | Varies with substitution | Enhanced by methyl groups |

| 2-chloroimidazo[1,2-a]pyridine Derivatives ymerdigital.com | Varies with solvent | Varies with substitution | Significant values reported |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol semanticscholar.orgresearchgate.net | Data not specified | Data not specified | 2.2627 × 10⁻⁶ esu (third-order) |

| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | Data not specified | Data not specified | ~18 times that of urea |

This table is illustrative and compiles data from studies on related but different molecular structures to indicate the potential for NLO properties in this class of compounds.

The combination of the electron-donating 5-methyl-1H-imidazolyl group and the electron-accepting pyridyl group in this compound suggests an intramolecular charge transfer character, which is a key requirement for a high second-order NLO response. Further theoretical and experimental studies would be necessary to quantify the precise NLO properties of this specific compound.

Coordination Chemistry of 4 5 Methyl 1h Imidazol 2 Yl Pyridine As a Ligand

Ligand Design Principles and Coordination Modes

The design of 4-(5-methyl-1H-imidazol-2-yl)pyridine as a ligand is predicated on the presence of multiple potential donor sites—specifically, the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings. The spatial arrangement and electronic properties of these nitrogen atoms dictate the ligand's coordination behavior.

Monodentate Coordination: The most straightforward coordination mode for this compound is as a monodentate ligand. In this capacity, it donates a single lone pair of electrons from one of its nitrogen atoms to a metal center. Coordination typically occurs through the more accessible and generally more basic pyridine nitrogen atom. An illustrative example, although with a closely related ligand, is the cadmium(II) complex, diaquabis[4-(1H-imidazol-2-yl)pyridine-κN]bis(nitrato-κO)cadmium. In this mononuclear complex, the 4-(1H-imidazol-2-yl)pyridine ligand coordinates to the cadmium(II) ion solely through the pyridine nitrogen atom. nih.gov The Cd(II) center adopts a slightly distorted octahedral geometry, coordinated by two pyridine nitrogen atoms from two separate ligands, two oxygen atoms from two nitrate (B79036) anions, and two oxygen atoms from water molecules. nih.gov It is plausible that this compound would exhibit similar monodentate coordination through its pyridine nitrogen in the presence of suitable metal ions and reaction conditions. Coordination through the imidazole nitrogen is also a possibility, depending on steric and electronic factors, as well as the presence of other competing ligands.

Bidentate Coordination: The geometry of pyridyl-imidazole ligands, where the two rings are directly connected, can allow for bidentate chelation. For ligands like 2-(2′-pyridyl)imidazole, the syn orientation of the imidazole and pyridine sp2 nitrogen atoms facilitates the formation of a stable five-membered chelate ring with a metal ion. researchgate.net While this compound has a different connectivity (the pyridine is at the 4-position relative to the imidazole connection point), intramolecular chelation to a single metal center is less likely due to the significant steric strain that would be involved in forming a large and strained chelate ring. However, it can act as a bidentate bridging ligand, connecting two different metal centers.

Polydentate (Bridging) Coordination: The presence of two distinct nitrogen donor atoms on different rings allows this compound to function as a bridging ligand, linking multiple metal centers to form polynuclear complexes or coordination polymers. In this mode, the pyridine nitrogen could coordinate to one metal ion, while one of the imidazole nitrogens coordinates to another. This bridging capability is a key feature in the self-assembly of supramolecular structures. For instance, related pyridyl-imidazole ligands have been shown to bridge metal ions in the formation of heterobimetallic cages, such as a [PdPtL4]4+ cage where the imidazole donor units coordinate to the Pt(II) ion and the pyridyl units coordinate to the Pd(II) ion. rsc.org

When a ligand binds to a metal ion through more than one donor atom, forming a ring structure, it is known as chelation. The resulting complex is often more thermodynamically stable than a complex formed with analogous monodentate ligands, an observation known as the chelate effect. For this compound to act as a chelating ligand to a single metal center, it would need to bend and twist to bring both nitrogen donors into close proximity, which is sterically hindered.

However, the stability of complexes formed with this ligand in a monodentate or bridging fashion is influenced by several factors. These include the Lewis acidity of the metal ion, the basicity of the nitrogen donor atoms of the ligand, and the steric hindrance around the coordination sites. The methyl group on the imidazole ring can also influence the ligand's electronic properties and steric profile, thereby affecting the stability of the resulting metal complexes.

Synthesis of Metal Complexes (e.g., Fe, Cu, Mn, Co, Rh, Cr, Ru, Pd, Cd)

The synthesis of metal complexes with this compound can be achieved through various established methodologies in coordination chemistry.

The most common approach for the synthesis of metal complexes with pyridyl-imidazole type ligands is the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. This method is straightforward and often yields the desired product in high purity.

The general procedure involves dissolving the ligand and the metal salt, such as a halide, nitrate, sulfate, or perchlorate (B79767) of the desired metal (e.g., Fe, Cu, Mn, Co, Rh, Cr, Ru, Pd, Cd), in a solvent or a mixture of solvents. The choice of solvent depends on the solubility of the reactants and the desired product. Common solvents include ethanol, methanol, acetonitrile, and water.

The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the complexation reaction. nih.gov The reaction time can vary from a few hours to several days. Upon completion of the reaction, the resulting metal complex may precipitate out of the solution, or it can be isolated by slow evaporation of the solvent, cooling the solution, or by the addition of a less-polar solvent to induce precipitation.

For example, the synthesis of the cadmium(II) complex with 4-(1H-imidazol-2-yl)-pyridine was achieved by mixing an ethanolic solution of cadmium(II) nitrate with an ethanolic solution of the ligand and refluxing the mixture for 5 hours. Single crystals of the complex were obtained by slow evaporation of the filtrate at room temperature. nih.gov Similar direct reaction approaches have been successfully employed for the synthesis of complexes with other metals and related imidazole-based ligands, such as Mn(II), Co(II), and Cu(II). nih.govnih.govmdpi.com

The ability of this compound to act as a bridging ligand makes it a suitable building block for the construction of coordination polymers through self-assembly processes. In this approach, the ligand and metal ions are combined under conditions that favor the spontaneous formation of extended one-, two-, or three-dimensional networks.

The outcome of the self-assembly process is influenced by a variety of factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, the nature of the counter-anion, the solvent system, and the reaction temperature. By carefully controlling these parameters, it is possible to direct the assembly towards a desired network topology. For instance, related pyridyl-imidazole ligands have been shown to form 1D coordination polymers through the use of bridging co-ligands. researchgate.net The bifunctional nature of this compound provides the potential for it to link metal centers into extended chains, sheets, or frameworks.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound is crucial for understanding their chemical and physical properties. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

The following table summarizes the crystallographic data for this related cadmium complex:

| Compound | [Cd(NO₃)₂(C₈H₇N₃)₂(H₂O)₂] nih.gov |

| Formula | C₁₆H₁₈CdN₈O₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2508(7) |

| b (Å) | 12.1372(12) |

| c (Å) | 12.3509(12) |

| β (˚) | 102.278(2) |

| V (ų) | 1062.07(18) |

| Z | 2 |

| Coordination Geometry | Distorted Octahedral |

| Coordination Mode of Ligand | Monodentate (via pyridine-N) |

Other important characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and imidazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in solution and can indicate whether the complex is diamagnetic.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the coordination geometry and the nature of the metal-ligand bonding.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Through the application of these techniques, a comprehensive understanding of the structural features of metal complexes with this compound can be achieved.

Spectroscopic Signatures of Metal Coordination (e.g., UV-Vis d-d transitions, IR shifts)

Detailed spectroscopic data for metal complexes of this compound are not specifically reported. For related systems, such as iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine derivatives, spectroscopic methods are crucial for confirming coordination. In the infrared (IR) spectra of these related complexes, the bands corresponding to the valence and deformation oscillations of the heterocycles, typically found in the 1610–1430 cm⁻¹ range for the free ligand, show significant shifts upon coordination to a metal ion like Fe(II), indicating the bonding of nitrogen atoms from both the imidazole and pyridine rings. mdpi.com UV-Vis diffuse reflectance spectroscopy has also been used to identify d-d transitions, such as the ¹A₁ → ¹T₁ and ¹A₁ → ¹T₂ absorptions in low-spin iron(II) complexes, which allows for the calculation of ligand field splitting parameters. nih.gov

Electronic and Magnetic Properties of Metal Complexes

Spin Crossover Phenomena

The phenomenon of spin crossover (SCO) is extensively studied in iron(II) complexes with polynitrogen-containing heterocyclic ligands that are structurally similar to this compound. For example, iron(II) complexes with various 2,6-bis(1H-imidazol-2-yl)pyridine ligands exhibit temperature-dependent spin transitions between the low-spin (¹A₁) and high-spin (⁵T₂) states. mdpi.comnih.gov These transitions are sensitive to the specific substituents on the ligand and the nature of the counter-anions present in the crystal lattice. mdpi.com While this suggests that iron(II) complexes of this compound could potentially exhibit SCO, no specific studies confirming or detailing such behavior for this particular ligand were identified.

Magneto-Chemical Studies

Magneto-chemical studies, particularly variable-temperature magnetic susceptibility measurements, are the primary method for investigating spin crossover properties. For related iron(II) complexes, these studies involve monitoring the effective magnetic moment (µeff) as a function of temperature. A transition from a low µeff value (close to 0 µB) at low temperatures to a high value (around 4.9 µB) at high temperatures is characteristic of a spin crossover from a diamagnetic low-spin state to a paramagnetic high-spin state. nih.gov The precise transition temperature (T₁/₂) and the completeness of the transition are key parameters derived from these studies. nih.gov No such specific magnetic data has been published for complexes of this compound.

Electrochemical Behavior of Metal Complexes

Redox Properties and Potential Applications in Sensors

There is no available information on the specific redox properties of metal complexes derived from this compound or their potential applications in electrochemical sensors. Research on related compounds includes the study of the electrochemical reduction of pyridinium (B92312) ions on various electrodes for applications like CO₂ reduction. nih.gov Furthermore, electrochemical sensors have been developed for the detection of other imidazole derivatives, such as 4(5)-methylimidazole in food products, but these studies focus on the parent molecule rather than its coordination complexes. nih.gov The development of sensors using coordination polymers often relies on the electrochemical properties of the complex, which can be tuned by the choice of metal ion and ligand, but this has not been explored for the specific ligand . rsc.org

Theoretical Modeling of Metal-Ligand Interactions

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate details of metal-ligand interactions at an electronic level. For coordination complexes of this compound, computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and nature of the coordinate bond. These theoretical models complement experimental findings and help in predicting the properties and reactivity of these metal complexes.

Electronic Structure and Bonding Analysis

DFT calculations are frequently employed to model the geometric and electronic properties of coordination compounds involving pyridyl-imidazole-type ligands. researchgate.netnih.gov Studies on structurally similar imidazo[4,5-b]pyridine systems reveal that the unsaturated imidazole nitrogen is typically the most favorable binding site for metal ions. mdpi.com This preference is attributed to its higher basicity compared to the pyridine nitrogen. mdpi.com For this compound, it is thus anticipated that coordination to a metal center would primarily occur through the imidazole nitrogen.

Computational analyses of related Ni(II) complexes with pyridyl-N-heterocyclic carbene ligands have successfully benchmarked DFT-calculated geometries against single-crystal X-ray diffraction data. acs.org These studies utilize functionals like TPSSh to perform single-point and time-dependent DFT (TD-DFT) calculations, which can accurately model UV-vis absorption spectra and elucidate the electronic transitions occurring within the complex. acs.org

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of coordination complexes. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. irjweb.com

In metal complexes of pyridyl-imidazole derivatives, the HOMO is often localized on the metal d-orbitals and the ligand's π-system, while the LUMO is typically centered on the ligand's π*-antibonding orbitals. This distribution is indicative of the potential for metal-to-ligand charge transfer (MLCT) transitions. DFT calculations for related Ni(II) complexes have determined HOMO-LUMO gaps to be around 3.0 eV, which aligns well with experimental data from cyclic voltammetry. acs.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov

| Complex | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| cis-[Ni(C6F5)2(IPy)] | DFT/TPSSh | - | - | 3.00 | acs.org |

| cis-[Ni(C6F5)2(PyImMe)] | DFT/TPSSh | - | - | 3.04 | acs.org |

| Generic Imidazole Derivative | DFT/B3LYP/6-311+G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Note: Data presented is for analogous compounds to infer properties for this compound complexes.

Thermodynamic Stability and Coordination Energies

Theoretical models are also invaluable for quantifying the thermodynamic stability of metal complexes. DFT calculations can be used to compute the Gibbs free energies of complexation, providing a measure of the spontaneity and strength of the metal-ligand interaction. For a series of tetracyclic imidazo[4,5-b]pyridine-based molecules, the binding of metal dications like Zn(II) and Cu(II) was found to be highly exergonic. mdpi.com

These studies have shown that 2:1 (ligand-to-metal) complexes are significantly more stable than their 1:1 counterparts, with an increase in stability ranging from 20 to 50 kcal mol⁻¹. mdpi.com The computed Gibbs free energies for 1:1 complexes in the gas phase highlight the strong affinity of the imidazole nitrogen for metal cations. mdpi.com

| Cation | Computed Gibbs Free Energy (kcal mol⁻¹) | Reference |

|---|---|---|

| Ca(II) | Varies with substituent | mdpi.com |

| Mg(II) | Varies with substituent | mdpi.com |

| Zn(II) | Varies with substituent | mdpi.com |

| Cu(II) | Varies with substituent | mdpi.com |

Note: The specific values vary depending on the substituents on the imidazo[4,5-b]pyridine core. This table illustrates the application of DFT in determining thermodynamic parameters for similar ligand systems.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are another useful output of theoretical calculations, providing a visual representation of the charge distribution within a molecule. nih.gov In the context of this compound and its metal complexes, MEP maps can identify the electron-rich regions that are susceptible to electrophilic attack and the electron-poor regions prone to nucleophilic attack. The nitrogen atoms of the imidazole and pyridine rings are expected to be regions of negative electrostatic potential, confirming their role as the primary sites for metal coordination. nih.govnih.gov

Mechanistic Biological Studies and Molecular Interactions Non Clinical Focus

Role of Pyridine-Imidazole Scaffolds in Molecular Recognition

The pyridine-imidazole scaffold is a privileged structure in molecular recognition due to the distinct chemical properties of its two constituent heterocycles. The pyridine (B92270) ring, an electron-deficient aromatic system, can participate in various non-covalent interactions. The imidazole (B134444) ring is an electron-rich five-membered ring with two nitrogen atoms that can act as both a hydrogen bond donor and acceptor. ekb.egacs.org This dual nature is crucial for forming specific and stable complexes with biological macromolecules.

The primary interactions governing the molecular recognition of these scaffolds include:

Hydrogen Bonding: The nitrogen atoms in both the pyridine and imidazole rings are effective hydrogen bond acceptors. The N-H group of the imidazole ring is a potent hydrogen bond donor. These interactions are pivotal for the orientation of the molecule within a protein's binding pocket. acs.org

π–π Stacking: The aromatic nature of both rings allows for π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in proteins, or with the bases of nucleic acids. rsc.orgresearchgate.net These interactions contribute significantly to the binding affinity. Tight π-stacking contacts, however, can sometimes lead to a decrease in the fluorescence quantum yield of these molecules. rsc.org

Hydrophobic Interactions: Substituents on the scaffold, such as the methyl group in 4-(5-methyl-1H-imidazol-2-yl)Pyridine, can engage in hydrophobic interactions, further anchoring the ligand in a binding site.

Coordination with Metal Ions: The nitrogen atoms can coordinate with metal ions present in the active sites of metalloenzymes, a common mechanism for enzyme inhibition.

The fusion or linkage of these two rings creates a rigid structure with a defined geometry, which is advantageous for specific binding. The relative orientation of the rings and their linkage points can be tailored to target different macromolecules, including enzymes, DNA, and RNA. nih.gov The covalent functionalization of materials like graphene with pyridine and imidazole moieties has been explored, highlighting their versatility and the differing electronic and stability characteristics they impart. nih.gov

Enzyme Inhibition Mechanisms at a Molecular Level

Derivatives based on the imidazo[1,2-a]pyridine and related scaffolds are known to be potent inhibitors of various enzymes. The mechanism of inhibition is deeply rooted in the specific interactions formed at the enzyme's active site.

The identification of enzyme targets for pyridine-imidazole compounds often begins with high-throughput screening against pathogenic organisms or specific enzyme families. For instance, several imidazo[1,2-a]pyridine (IP) compounds have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov

Mycobacterium tuberculosis QcrB: Through whole-cell screening, IP compounds were found to be active against M. tuberculosis. To identify the target, spontaneous resistant mutants were generated, and whole-genome sequencing revealed a single nucleotide polymorphism in the qcrB gene, which encodes the b subunit of the electron transport ubiquinol cytochrome C reductase. nih.gov This mutation (T313A) conferred cross-resistance to multiple IP analogs, confirming QcrB as the common target. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): In the context of cancer, imidazo[1,2-a]pyridine derivatives were designed as inhibitors of CDK9, a key regulator of transcription. nih.gov Analysis of the binding mode of a lead compound, AZD5438, within the ATP-binding domain of the CDK9/cyclin T1 co-crystal structure showed that the imidazole structure could form π–π stacking interactions with a key phenylalanine residue (Phe103) in the gatekeeper region. nih.gov

Insulin-Regulated Aminopeptidase (IRAP): A screening campaign identified imidazo[1,5-α]pyridine-based compounds as inhibitors of IRAP, an enzyme linked to cognitive functions. mdpi.com Mechanistic studies revealed a non-competitive mode of inhibition, suggesting the compounds may bind to an allosteric site rather than directly competing with the substrate at the catalytic active site. mdpi.com

Computational methods like molecular docking and molecular dynamics (MD) simulations are crucial for elucidating the specific interactions between pyridine-imidazole inhibitors and their target enzymes at an atomic level.

Interaction with Kinases: Docking studies of imidazopyridines with B-Raf kinase revealed key interactions. Hydrogen bonds were formed between the ligands and residues like CYS 532. Additionally, π–π stacking with PHE583 and hydrophobic interactions with residues such as THR529 were observed. nih.gov MD simulations confirmed the stability of these interactions over time, although some differences in hydrogen bonding patterns between the initial docked pose and the dynamic simulation were noted, highlighting the importance of accounting for protein flexibility. nih.gov

Interaction with Viral Proteases: In a study targeting the SARS-CoV-2 main protease (Mpro), a derivative containing a 1-methyl-1H-imidazol-2-yl moiety was investigated. nih.gov Docking showed four hydrogen bond interactions with the binding cavity residues PHE 140, GLU 166, HIS 164, and GLN 189, with binding energies indicating a strong affinity. nih.gov

Interaction with Bacterial Enzymes: Docking of imidazo[4,5-b]pyridine derivatives into the active site of DprE1, an essential enzyme in M. tuberculosis, showed promising interactions that could explain their antitubercular activity. nih.gov

| Compound Scaffold | Enzyme Target | Key Interacting Residues | Types of Interactions | Simulation Insights |

|---|---|---|---|---|

| Imidazopyridine | B-Raf Kinase | CYS 532, PHE 583, THR 529 | Hydrogen Bonds, π–π Stacking, Hydrophobic | MD simulations confirmed stable binding and highlighted the dynamic nature of H-bonds. nih.gov |

| Imidazolyl-Pyridine Derivative | SARS-CoV-2 Mpro | PHE 140, GLU 166, HIS 164, GLN 189 | Hydrogen Bonds | Docking predicted high binding affinity with a Glide score of -7.87 kcal/mol. nih.gov |

| Imidazo[1,2-a]pyridine | CDK9 | Phe103 | π–π Stacking | Binding at the ATP-binding domain, crucial for kinase inhibition. nih.gov |

Interaction with Biomolecules (e.g., DNA, RNA)

The planar, aromatic nature of the pyridine-imidazole scaffold makes it a prime candidate for interaction with nucleic acids. nih.gov Imidazole derivatives have been shown to bind to DNA and can act as DNA intercalators. researchgate.net

DNA Intercalation and Cleavage: Studies on hybrid imidazole-pyridine derivatives have explored their potential as anticancer agents that target DNA. researchgate.netdntb.gov.ua Some copper(II) complexes of pyridine-benzimidazole ligands have been shown to bind strongly to DNA, likely through intercalation, where the planar ligand stacks between the DNA base pairs. nih.gov This interaction can perturb the DNA structure and was confirmed by observing hypochromism in UV-Vis spectra and changes in fluorescence upon titration with DNA. nih.gov Furthermore, some of these complexes can induce DNA cleavage, potentially through oxidative or hydrolytic pathways. nih.govrsc.org

RNA Interaction: Small molecules that can interact with specific RNA structures are of growing interest. Electrophilic screening has identified compounds that can covalently modify RNA in a binding-dependent manner. acs.org While specific studies on this compound are limited, the general scaffold of bis-benzimidazoles has been shown to bind to non-canonical RNA structures, such as the expanded triplet repeat r(CUG)exp that causes myotonic dystrophy type 1. acs.org This suggests that pyridine-imidazole structures could be engineered to target specific RNA sequences or conformations.

Photophysical Properties Relevant to Biological Probes (e.g., ESIPT mechanisms)

Imidazo[1,2-a]pyridine and related scaffolds often exhibit favorable photophysical properties, such as strong fluorescence and large Stokes shifts, making them attractive for use as biological probes and in optoelectronics. rsc.orgijrpr.comunimi.itmdpi.com

Fluorescence and Solvatochromism: These compounds often display fluorescence with excellent quantum yields due to their π-conjugated bicyclic structure. ijrpr.com Their emission properties can be sensitive to the polarity of the microenvironment, a phenomenon known as solvatochromism. nih.gov This sensitivity allows them to be used as probes to report on the local environment within cells or lipid membranes. unimi.itdntb.gov.ua

Excited-State Intramolecular Proton Transfer (ESIPT): A key photophysical process for some hydroxyl-substituted pyridine-imidazole derivatives is ESIPT. nih.gov In this process, photoexcitation leads to a redistribution of electron density, which triggers the transfer of a proton from a donor group (like a hydroxyl) to an acceptor group (like a pyridine nitrogen) within the same molecule. nih.govnii.ac.jp This creates an excited-state tautomer that typically emits fluorescence at a much longer wavelength than the normal form, resulting in a very large Stokes shift. researchgate.net The ESIPT mechanism is highly sensitive to substituents and the surrounding environment. nih.gov While not all pyridine-imidazole compounds are capable of ESIPT, those designed with appropriate proton donor/acceptor groups can function as highly sensitive fluorescent probes. researchgate.netacs.org

| Derivative Class | Key Property | Mechanism | Potential Application |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Strong Fluorescence, High Quantum Yield | π-conjugated bicyclic structure | Biological imaging, optoelectronics. ijrpr.com |

| Imidazo[1,5-a]pyridines | Large Stokes Shift (>5000 cm⁻¹) | Intrinsic molecular structure | Fluorescent membrane probes. unimi.itmdpi.com |

| Hydroxyphenyl-substituted Imidazoles | Dual Emission, Very Large Stokes Shift | Excited-State Intramolecular Proton Transfer (ESIPT) | Fluorescent molecular probes, chemical sensors. nih.govnii.ac.jp |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are fundamental to understanding how chemical structure influences biological activity. For pyridine-imidazole scaffolds, SAR analyses have guided the optimization of inhibitors for various targets.

Influence of Substituents on Binding: In a study of imidazopyridinium analogs as Neuropeptide S Receptor antagonists, SAR exploration revealed high sensitivity to structural changes. nih.gov For example, the elimination of a 2-methyl substituent on the imidazopyridine core reduced activity significantly. nih.gov Similarly, modifications to a phosphorothioyl moiety attached to the core abolished antagonist activity, indicating these groups are crucial for binding and/or inducing the correct conformational change in the receptor. nih.gov

Optimizing Potency: For a series of imidazo[4,5-c]pyridine derivatives developed as platelet-activating factor (PAF) antagonists, SAR studies focused on the acyl substituent. nih.gov Replacing a polar head group with the 2-methylimidazo[4,5-c]pyridine moiety and optimizing the acyl group (e.g., to a 3,3-diphenylpropanoyl moiety) led to a compound with very high in vitro and in vivo potency. nih.gov

Targeting Nek2 Kinase: In the development of imidazo[1,2-a]pyridine derivatives as Nek2 kinase inhibitors for gastric cancer, SAR analysis of substitutions on the scaffold led to the identification of a compound with an IC50 of 38 nM, demonstrating that systematic modification can yield highly potent inhibitors. documentsdelivered.com

These studies underscore the importance of specific substituents at defined positions on the pyridine-imidazole scaffold for achieving high-affinity binding and potent biological activity. The methyl group on the imidazole ring of this compound, for example, likely plays a role in hydrophobic interactions within a target's binding pocket, and its position is critical for optimal activity.

Catalytic Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Catalysts

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature and high surface area of these materials make them promising candidates for applications in catalysis. Pyridine (B92270) and imidazole (B134444) derivatives are frequently employed as organic linkers in the synthesis of MOFs and coordination polymers due to their effective coordinating abilities with metal centers. mdpi.comnih.govnih.govresearchgate.netrsc.org

A comprehensive review of the scientific literature reveals that while various pyridine and imidazole-based ligands have been successfully incorporated into catalytically active MOFs and coordination polymers, there are currently no specific published examples of MOFs or coordination polymers synthesized using 4-(5-methyl-1H-imidazol-2-yl)pyridine as the organic linker. The potential for this compound to act as a building block in such materials remains an area for future research. The bifunctional nature of this compound, with two distinct nitrogen donor sites, could theoretically lead to the formation of novel network topologies with potential catalytic applications.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. This often involves the characterization of reaction intermediates and the study of reaction kinetics. For catalysis involving metal complexes of this compound, no mechanistic studies have been published to date. Mechanistic investigations of related systems, such as the Suzuki-Miyaura reaction, typically involve oxidative addition, transmetalation, and reductive elimination steps at the metal center. mdpi.com Computational and experimental studies on new catalytic systems are needed to elucidate the specific roles that ligands like this compound might play in the elementary steps of a catalytic cycle.

Emerging Applications in Materials Science and Technology

Chemo-sensors and Biosensors Based on Pyridyl-Imidazole Derivatives

Pyridyl-imidazole derivatives are increasingly being explored for their potential in the development of chemo-sensors and biosensors due to their versatile coordination chemistry and photophysical properties. mdpi.comuminho.pt The imidazole (B134444) ring, with its sp2 nitrogen atom possessing a non-bonding electron pair, can selectively bind with various cations, while the NH proton can establish hydrogen bonds with anions. uminho.pt This dual functionality makes the pyridyl-imidazole scaffold an excellent receptor for a wide range of analytes.

The sensing mechanism of these derivatives often relies on changes in their optical or electrochemical properties upon interaction with a target analyte. For instance, the coordination of metal ions to the pyridyl-imidazole moiety can lead to a significant enhancement or quenching of fluorescence, forming the basis for fluorimetric sensors. uminho.pt Novel imidazole derivatives have been synthesized and shown to exhibit fluorescence enhancement in the presence of cations like Fe2+, Sn2+, Fe3+, and Al3+, and fluorescence quenching in the presence of Cu2+. uminho.pt

In the realm of biosensors, pyridyl-imidazole ligands have been incorporated into transition metal complexes that act as redox mediators in enzyme-based electrochemical sensors. google.com These mediators facilitate efficient electrical communication between the enzyme and the electrode surface, which is crucial for the sensitive detection of biological analytes. google.com For example, transition metal complexes with pyridyl-imidazole ligands have shown improved response times in the detection and quantification of glucose. google.com Furthermore, the aza-heterocyclic nature of pyridine (B92270) and imidazole has been utilized for the electrochemical detection of hemoglobin, where they convert the hemoglobin molecule into an electrochemically active hemichrome. researchgate.net

Table 1: Examples of Pyridyl-Imidazole Derivatives in Sensing Applications

| Derivative Class | Analyte | Sensing Principle | Application |

| 2,4,5-triheteroarylimidazole | Various ions (e.g., HSO4-, Fe2+, Cu2+) | Fluorescence enhancement or quenching | Chemical Sensing |

| Transition metal complexes with pyridyl-imidazole ligands | Glucose | Redox mediation | Biosensing |

| Aza-heterocyclic receptors (pyridine and imidazole) | Hemoglobin | Electrochemical conversion to hemichrome | Biosensing |

Luminescent Materials and Fluorophores

The conjugated π-system of the pyridyl-imidazole scaffold makes it an excellent chromophore, and many of its derivatives exhibit interesting photoluminescent properties. These compounds are being investigated as fluorophores for various applications, including organic light-emitting diodes (OLEDs) and bioimaging. nih.govnih.gov The emission properties of these materials can be tuned by modifying the substituents on the pyridine and imidazole rings, which alters the energy levels of the molecular orbitals.

For example, a series of D-π-A (donor-π-acceptor) type imidazole derivatives have been synthesized and their photophysical properties studied. nih.gov In these systems, the imidazole ring can act as an electron-withdrawing group. The two-photon absorption (2PA) cross-sections of these derivatives have been measured, with some showing large values, making them suitable for two-photon excited fluorescence microscopy. nih.gov

Furthermore, imidazo[1,5-a]pyridine (B1214698) derivatives are known for their wide Stokes shifts, which is a desirable property for fluorescent probes as it minimizes self-quenching. mdpi.com The quantum yield of these fluorophores can be enhanced by the strategic placement of substituents, such as a pyridinyl group. mdpi.com The development of fluorophores based on benzo mdpi.comuokerbala.edu.iqimidazo[1,2-a]pyrimidine-3-carbonitriles, which are fluorescent in both solution and solid form, further highlights the potential of pyridyl-imidazole derivatives as luminescent materials. nih.gov

Table 2: Photophysical Properties of Selected Pyridyl-Imidazole Based Fluorophores

| Fluorophore Type | Key Feature | Potential Application |

| D-π-A Imidazole Derivatives | Large two-photon absorption cross-section | Two-photon bioimaging |

| Imidazo[1,5-a]pyridine Derivatives | Wide Stokes shift, tunable quantum yield | Fluorescent membrane probes |

| Benzo mdpi.comuokerbala.edu.iqimidazo[1,2-a]pyrimidine-3-carbonitriles | Fluorescence in solution and solid state | Organic light-emitting diodes |

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

In the field of renewable energy, pyridyl-imidazole derivatives are emerging as promising components in dye-sensitized solar cells (DSSCs). Their versatile electronic properties allow them to function as sensitizers, which are responsible for light absorption and electron injection into the semiconductor material. Imidazole derivatives are considered promising organic compounds for DSSCs due to their tunable structure, which allows for the optimization of their photophysical and electrochemical properties. echemcom.com

The introduction of different substituents on the imidazole ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye, which is crucial for efficient electron injection into the TiO2 conduction band and effective dye regeneration. uokerbala.edu.iqechemcom.com While specific performance data for 4-(5-methyl-1H-imidazol-2-yl)Pyridine in DSSCs is not extensively reported, the broader class of pyridyl-imidazole derivatives continues to be an active area of research for developing cost-effective and efficient organic sensitizers. nih.gov

Supramolecular Chemistry and Self-Assembly

The ability of the pyridine and imidazole rings to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes them valuable building blocks in supramolecular chemistry. rsc.orgmdpi.com These interactions can be programmed to direct the self-assembly of molecules into well-defined, higher-order structures. The imidazole ring, present in molecules like histidine, plays a crucial role in the structure and function of many biomolecules through such non-covalent interactions. mdpi.com

In synthetic systems, the self-assembly of pyridyl-imidazole derivatives can lead to the formation of complex architectures, including chains, dimers, and coordination cages. rsc.org For example, the salt of an imidazole-tethered anthracene (B1667546) derivative with 2,6-pyridinedicarboxylic acid forms a self-assembled structure with chains of hydrogen-bonded catemers. rsc.org The directional nature of these interactions is key to controlling the final supramolecular architecture.

Furthermore, the coordination of metal ions to pyridyl-imidazole ligands can drive the self-assembly of discrete, heterometallic cages. researchgate.net The geometry of the resulting supramolecular structure is dictated by the coordination preferences of the metal ions and the design of the ligand. These self-assembled structures have potential applications in areas such as catalysis, molecular recognition, and materials science.

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways

While classical methods for constructing bi-heterocyclic systems are established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-(5-methyl-1H-imidazol-2-yl)pyridine and its derivatives. Key areas of development include:

One-Pot, Multi-Component Reactions: Designing syntheses that combine multiple starting materials in a single step to build the target molecule can significantly improve efficiency and reduce waste. nih.gov

Catalytic Cross-Coupling Reactions: Advanced cross-coupling strategies, such as Suzuki and Buchwald-Hartwig reactions, could provide a modular approach to synthesizing a wide range of substituted derivatives, allowing for fine-tuning of electronic and steric properties. osi.lv

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-free conditions, or microwave-assisted synthesis could lead to more sustainable production methods. nih.gov

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of the compound, overcoming the limitations of batch processing.

Exploration of New Coordination Complexes and Architectures

The dual nitrogen donor sites in this compound make it an excellent candidate for the construction of novel coordination complexes and metal-organic frameworks (MOFs). Future work in this area could explore:

Diverse Metal Centers: While complexes with transition metals like copper, zinc, and nickel are common for similar ligands, systematic studies with a broader range of metals, including lanthanides and precious metals, could yield complexes with unique magnetic, optical, or catalytic properties. researchgate.netrsc.orgacs.org

Supramolecular Architectures: The ligand's ability to form hydrogen bonds and π-π stacking interactions can be exploited to direct the self-assembly of complex multidimensional structures, such as cages, helicates, and polymers. rsc.orgresearchgate.net

Hierarchical Porous Materials: By using this ligand in the synthesis of MOFs, it may be possible to create materials with hierarchical porosity, combining micropores and mesopores, which are highly desirable for applications in gas storage and catalysis. nih.gov

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful tool for predicting and understanding the properties of this compound and its derivatives before their synthesis. Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures (HOMO-LUMO energy gaps), and spectroscopic properties of the ligand and its metal complexes. acs.orgresearchgate.net This allows for the rational design of molecules with targeted electronic and optical characteristics.

Molecular Docking Simulations: For potential biological applications, molecular docking can predict the binding affinity and interaction modes of the compound with specific protein targets, guiding the development of new therapeutic agents. nih.govnih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to prioritize candidates with drug-like properties for synthesis and experimental testing. nih.gov

Below is an example of a data table that could be generated through computational studies to compare the electronic properties of new derivatives.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Application |

| Derivative A (Electron-donating group) | -5.8 | -1.9 | 3.9 | Optoelectronics |

| Derivative B (Electron-withdrawing group) | -6.5 | -2.5 | 4.0 | Catalysis |

| Derivative C (Extended conjugation) | -5.5 | -2.2 | 3.3 | Sensing |

Expanding Applications in Catalysis and Sensing

The structural features of this compound and its metal complexes suggest significant potential in catalysis and chemical sensing.

Homogeneous and Heterogeneous Catalysis: Metal complexes derived from this ligand could serve as catalysts for a variety of organic transformations, such as C-C coupling reactions, oxidation, and reduction. acs.orgnih.gov Immobilizing these complexes within MOFs could lead to highly active and recyclable heterogeneous catalysts.

Chemical Sensors: The ligand's ability to coordinate with specific metal ions or interact with small molecules can be harnessed to develop chemosensors. Integration with fluorescent reporters or quantum dots could lead to highly sensitive and selective optical sensing platforms. mdpi.com

Electrocatalysis: The compound could be incorporated into electrode materials to catalyze electrochemical reactions relevant to energy conversion and storage, such as the oxygen evolution reaction or CO2 reduction.

Deeper Understanding of Molecular Recognition Mechanisms

Molecular recognition is fundamental to supramolecular chemistry, sensing, and biology. Future research should aim for a deeper understanding of how this compound engages in non-covalent interactions.

Crystallographic Studies: Single-crystal X-ray diffraction of the compound and its co-crystals can provide precise information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern self-assembly processes. nih.govresearchgate.net

Host-Guest Chemistry: The compound could be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to study its binding properties and create systems for molecular recognition and transport.

Molecularly Imprinted Polymers (MIPs): Using this molecule as a template in the formation of MIPs could create synthetic receptors with high specificity, capable of selectively binding the target molecule for applications in separation science and sensing. mdpi.com

This focused exploration into the future of this compound underscores its potential as a versatile building block in modern chemistry, with promising applications on the horizon.

Q & A

Q. How can researchers optimize the synthetic yield of 4-(5-methyl-1H-imidazol-2-yl)pyridine for scale-up in medicinal chemistry applications?

Methodological Answer: Optimize reaction conditions by adjusting stoichiometry of pyridine and imidazole precursors, using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), and employing microwave-assisted synthesis to reduce reaction time. Purification via column chromatography (silica gel) or recrystallization improves purity. Monitor intermediates using LC-MS and validate final products with -NMR and HRMS .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity of this compound and its derivatives?

Methodological Answer: Use - and -NMR to confirm structural integrity, LC-MS for molecular weight validation, and HPLC (C18 columns, acetonitrile/water gradients) to assess purity (>95%). FTIR identifies functional groups (e.g., C=N stretching at ~1600 cm). X-ray crystallography resolves absolute configuration for crystalline derivatives .

Q. How do solvent systems influence the stability of this compound during storage and biological assays?

Methodological Answer: Store the compound in anhydrous DMSO at -20°C to prevent hydrolysis. For aqueous assays, prepare fresh solutions with ≤1% DMSO to avoid precipitation. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) coupled with HPLC monitoring can identify degradation pathways .

Advanced Research Questions

Q. How do crystallographic data (e.g., from SHELX refinements) inform the understanding of molecular conformation and intermolecular interactions of this compound derivatives?

Methodological Answer: Solve crystal structures using SHELXL to analyze torsion angles (e.g., dihedral angles between imidazole and pyridine rings) and intermolecular interactions (C–H⋯π, π–π stacking). Hydrogen-bonding networks and packing motifs (e.g., lamellar networks in monoclinic C2/c space groups) guide co-crystal design for enhanced solubility .

Q. What strategies can resolve contradictions in reported biological activity data for GSK-3 inhibitors containing the this compound moiety?

Methodological Answer: Conduct orthogonal assays (e.g., kinase inhibition vs. cellular Wnt/β-catenin activation) to validate target engagement. Compare IC values under standardized ATP concentrations. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and differentiate competitive vs. allosteric inhibition .

Q. How can computational modeling predict the reactivity and stability of this compound in different solvent systems?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects and degradation kinetics. Validate with experimental Arrhenius plots .

Q. What experimental approaches are required to establish structure-activity relationships (SAR) for imidazole-pyridine hybrids in kinase inhibition studies?

Methodological Answer: Synthesize analogs with systematic substitutions (e.g., halogens at pyridine C4, alkyl groups on imidazole). Test against kinase panels (e.g., Eurofins KinaseProfiler) and correlate activity with steric/electronic parameters (Hammett constants, logP). Co-crystallize with GSK-3β to identify critical binding residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50 values for this compound derivatives across different assay platforms?

Methodological Answer: Normalize data using reference inhibitors (e.g., CHIR99021) and account for assay variables (ATP concentration, enzyme isoforms). Use Bland-Altman plots to quantify inter-platform variability. Validate with cellular assays (e.g., TOPFlash reporter for Wnt pathway activity) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.